1-Methyl-4-(2-nitrovinyl)benzene

Catalog No.
S596798
CAS No.
7559-36-6
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-(2-nitrovinyl)benzene

CAS Number

7559-36-6

Product Name

1-Methyl-4-(2-nitrovinyl)benzene

IUPAC Name

1-methyl-4-[(E)-2-nitroethenyl]benzene

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+

InChI Key

JSPNBERPFLONRX-VOTSOKGWSA-N

SMILES

CC1=CC=C(C=C1)C=C[N+](=O)[O-]

Synonyms

4-methoxy-beta-nitrostyrene, 4-methyl-beta-nitrostyrene, T4MeN compound, T4MN compound, trans-4-methoxy-beta-nitrostyrene, trans-4-methyl-beta-nitrostyrene

Canonical SMILES

CC1=CC=C(C=C1)C=C[N+](=O)[O-]

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/[N+](=O)[O-]

The exact mass of the compound 1-Methyl-4-(2-nitrovinyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145880. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-4-(2-nitrovinyl)benzene, commonly known as trans-4-methyl-beta-nitrostyrene, is a para-methyl substituted nitroalkene that serves as a critical electrophilic building block in organic synthesis. Featuring a conjugated system with an electron-withdrawing nitro group and a mildly electron-donating para-methyl group, this compound exhibits a tuned reactivity profile that distinguishes it from both unsubstituted and strongly electron-donating (e.g., methoxy) analogs. In industrial and laboratory procurement, it is primarily sourced as a key intermediate for Michael additions, cycloadditions, and as a direct precursor for the synthesis of 4-methylphenethylamine derivatives via reduction [1]. Its specific electronic properties ensure predictable processability and higher conversion rates in complex heterocyclic syntheses, making it a targeted starting material over generic nitrostyrenes when para-methyl functionalization is required[2].

Substituting 1-methyl-4-(2-nitrovinyl)benzene with unsubstituted beta-nitrostyrene or halogenated analogs fundamentally alters both the reaction kinetics and the downstream product identity. The para-methyl group exerts a specific +I (inductive) and hyperconjugative effect that modulates the electrophilicity of the beta-carbon. In Michael addition workflows, halogenated analogs often suffer from lower yields due to their electron-withdrawing nature, while unsubstituted variants lack the electronic stabilization provided by the methyl group, resulting in baseline yields of only 72% in coumarin derivations [1]. Furthermore, in pharmacological precursor procurement, generic substitution is impossible; only the reduction of this exact compound yields 4-methylphenethylamine[2]. Finally, its documented role as a TRPV1 channel agonist in vagal C-fiber stimulation cannot be replicated by standard nitrostyrenes, rendering it non-interchangeable for specific cardiovascular models[3].

Enhanced Yields in Michael Addition Workflows

The mild electron-donating effect of the para-methyl group significantly improves reaction efficiency in the synthesis of complex heterocycles. In the alcohol-mediated synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives via Michael addition with 4-hydroxycoumarin, 1-methyl-4-(2-nitrovinyl)benzene demonstrated higher conversion compared to the unsubstituted baseline. While unsubstituted beta-nitrostyrene achieved a 72% yield, the para-methyl substituted compound yielded higher conversion rates due to the optimized electronic nature of the phenyl moiety[1]. This quantitative advantage makes it a more efficient precursor for scalable heterocyclic manufacturing than its unsubstituted counterpart.

Evidence DimensionProduct yield in Michael addition with 4-hydroxycoumarin
Target Compound DataEnhanced yield (electron-donating group advantage)
Comparator Or BaselineUnsubstituted beta-nitrostyrene (72% yield)
Quantified DifferenceMeasurable yield improvement over the 72% unsubstituted baseline
ConditionsReaction with 4-hydroxycoumarin in alcoholic media with triethylamine (70–80 °C)

Procurement of the para-methyl variant directly improves throughput and minimizes unreacted starting material in complex Michael addition cascades.

Direct Precursor Efficiency for 4-Methylphenethylamine

For the procurement of precursors aimed at synthesizing 4-methylphenethylamine—a compound utilized in receptor binding assays—1-methyl-4-(2-nitrovinyl)benzene is the mandatory starting material. Quantitative reduction protocols utilizing sodium borohydride with copper(II) chloride (NaBH4/CuCl2) or standard lithium aluminum hydride demonstrate high conversion efficiencies, typically yielding robust quantities of the target amine [1]. Attempting to use unsubstituted beta-nitrostyrene yields standard phenethylamine, which lacks the specific receptor binding profile and metabolic resistance conferred by the para-methyl group.

Evidence DimensionDownstream product identity and reduction pathway suitability
Target Compound DataDirect synthesis of 4-methylphenethylamine
Comparator Or BaselineUnsubstituted beta-nitrostyrene (Yields standard phenethylamine)
Quantified DifferenceAbsolute structural divergence in the final amine product
ConditionsReduction via NaBH4/CuCl2 or LiAlH4

Buyers targeting para-methylated amines for neurological or metabolic assays must procure this specific nitrostyrene to ensure the correct final molecular architecture.

Specific Activation of TRPV1 Receptors in Pharmacological Models

Beyond its utility as a synthetic intermediate, 1-methyl-4-(2-nitrovinyl)benzene exhibits specific pharmacological activity that differentiates it from generic nitrostyrenes. In in vivo cardiovascular models, the compound acts as a stimulator of pulmonary vagal C-fibers via the activation of vanilloid TRPV1 receptors. Administration of trans-4-methyl-beta-nitrostyrene directly induces a measurable bradycardiac and depressor reflex in rat models, an effect that is completely abrogated by TRPV1 knockout or silencing [1]. This specific ion channel modulation makes it a targeted chemical probe compared to non-activating analogs.

Evidence DimensionTRPV1-mediated bradycardiac reflex induction
Target Compound DataPotent induction of depressor reflex via TRPV1 activation
Comparator Or BaselineTRPV1 knockout/silenced baselines (Complete abrogation of reflex)
Quantified DifferenceBinary physiological response dependent on specific TRPV1 agonism
ConditionsIn vivo rat model, pulmonary vagal C-fiber stimulation

Researchers studying capsaicin-sensitive sensory nerves and cardiovascular reflexes must procure this specific compound to reliably trigger TRPV1-dependent pathways.

Synthesis of Flavones and Coumarin Derivatives

As demonstrated by its >72% yield in Michael additions compared to unsubstituted baselines, it is the targeted choice for synthesizing para-methylated 4-oxo-2-aryl-4H-chromene-3-carboxylates and related heterocycles[1].

Manufacturing of 4-Methylphenethylamine (4-MPEA)

It is the strict, non-substitutable precursor for producing 4-MPEA via NaBH4/CuCl2 or LiAlH4 reduction, ensuring the correct para-methyl architecture for downstream receptor screening [2].

Pharmacological Probing of TRPV1 Channels

Utilized as a specific chemical activator in neurocardiovascular research to stimulate pulmonary vagal C-fibers and study bradycardiac/depressor reflexes, a function not shared by generic nitrostyrenes [3].

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-METHYL-B-NITROSTYRENE

Dates

Last modified: 08-15-2023
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

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